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Introduction
Atorvastatin, a leading synthetic lipid-lowering agent, is widely prescribed for the prevention

and treatment of cardiovascular diseases.[1] Its therapeutic efficacy is intrinsically linked to its

physicochemical properties, which are in turn governed by its solid-state structure. The

hemicalcium salt of Atorvastatin is known to exhibit a complex polymorphic landscape, with

numerous crystalline forms identified to date.[2] Polymorphism, the ability of a substance to

exist in two or more crystalline phases that have different arrangements and/or conformations

of the molecules in the crystal lattice, can significantly impact a drug's solubility, dissolution

rate, stability, and bioavailability.[1] Consequently, a thorough understanding and precise

control of the crystalline form of Atorvastatin hemicalcium salt are paramount for ensuring

consistent product quality and therapeutic performance.

This technical guide provides a comprehensive overview of the crystalline structures of

Atorvastatin hemicalcium salt, with a primary focus on the most well-characterized polymorphic

forms. It is intended to serve as a valuable resource for researchers, scientists, and drug

development professionals involved in the study and formulation of this critical active

pharmaceutical ingredient (API). This document summarizes key crystallographic and

analytical data, outlines detailed experimental protocols for characterization, and presents

visual representations of analytical workflows to facilitate a deeper understanding of this

complex system.
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The Polymorphic Forms of Atorvastatin
Hemicalcium Salt
Atorvastatin hemicalcium salt is known to exist in a multitude of crystalline forms, with Form I

being the most stable and well-documented.[1][2] The existence of other forms, including

Forms II, III, IV, and a host of others (V through XIX and beyond), has been reported in various

patents and scientific publications.[2] The controlled crystallization of a specific polymorphic

form is a critical aspect of drug manufacturing, as interconversion between forms can affect the

final product's performance.

Form I: The Stable Anhydrous Form
Atorvastatin hemicalcium salt Form I is a crystalline, anhydrous form that is recognized for its

stability.[3] It was the form utilized in the original formulation of the drug.

Crystallographic Data for Form I

The crystal structure of Atorvastatin hemicalcium salt Form I has been determined to be triclinic

with the space group P1.[4] Detailed unit cell parameters are provided in the table below.
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Table 1: Unit cell parameters for Atorvastatin hemicalcium salt Form I.[4]

Characterization of Form I

X-Ray Powder Diffraction (XRPD): The XRPD pattern of Form I exhibits characteristic peaks

at 2θ values of approximately 9.07, 9.41, 10.18, 10.46, 11.76, 12.10, and 16.96 degrees.[1]

[5]
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Differential Scanning Calorimetry (DSC): The DSC thermogram of Form I shows a broad

endotherm between 80-125°C, corresponding to water loss, followed by a melting endotherm

with an onset temperature in the range of 141-148°C.[1] The enthalpy of fusion is reported to

be in the range of 81.4 to 87.1 J/g.[1]

Thermogravimetric Analysis (TGA): TGA analysis of Form I reveals a multi-step weight loss,

with the initial loss corresponding to the removal of loosely bound water and subsequent

losses associated with dehydration and degradation.[6]

Solid-State Nuclear Magnetic Resonance (SSNMR): Solid-state 13C, 19F, and 15N NMR

studies have been conducted on Form I, providing detailed information about the local

molecular environment.[7][8][9]

Other Polymorphic Forms
While Form I is the most extensively studied, numerous other polymorphic forms of Atorvastatin

hemicalcium salt have been identified. Detailed crystallographic data for many of these forms

are not as readily available in the public domain as for Form I. However, characteristic XRPD

peaks have been reported for several of these forms, which are crucial for their identification.

Form Characteristic XRPD Peaks (2θ)

Form II

5.582, 7.384, 8.533, 9.040, 12.440 (broad),

15.771 (broad), 17.120-17.360 (broad), 19.490,

20.502, 22.706-23.159 (broad), 25.697 (broad),

and 29.504.[10]

Form IV 7.997 and 9.680.[11]

Form V
5.3±0.2, 8.3±0.2, and a broad peak between 18-

23 with a maximum at 18.3±0.2.[12]

Form VI

3.5, 5.1, 7.7, 8.2, 8.7, 10.0, 12.5, 13.8, 16.2,

17.2, 17.9, 18.3, 19.5, 20.4, 20.9, 21.7, 22.4,

23.2, 24.3, 25.5±0.2.[13]

Table 2: Characteristic XRPD peaks for various polymorphic forms of Atorvastatin hemicalcium

salt.
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Experimental Protocols for Crystalline Structure
Characterization
The identification and characterization of the different polymorphic forms of Atorvastatin

hemicalcium salt rely on a combination of analytical techniques. Below are detailed

methodologies for the key experiments.

X-Ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for the identification and characterization of crystalline

materials. It provides a unique fingerprint for each polymorphic form based on the diffraction of

X-rays by the crystal lattice.

Methodology:

Sample Preparation: A small amount of the Atorvastatin hemicalcium salt powder is gently

ground using a mortar and pestle to ensure a random orientation of the crystallites. The

powdered sample is then packed into a sample holder, ensuring a flat and smooth surface.

[14]

Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ =

1.5406 Å) is typically used. Data is collected over a 2θ range of 2° to 40°, with a step size of

0.02° and a dwell time of 1-2 seconds per step.

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to

identify the positions and relative intensities of the diffraction peaks. These are then

compared to known patterns of the different polymorphic forms of Atorvastatin hemicalcium

salt.

Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of

temperature. It is used to determine thermal properties such as melting point, enthalpy of

fusion, and to detect polymorphic transitions.

Methodology:
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Sample Preparation: Approximately 2-5 mg of the Atorvastatin hemicalcium salt sample is

accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

Instrument Setup: A calibrated DSC instrument is used. The sample is typically heated at a

constant rate, for example, 10°C/min, under a nitrogen purge. A reference pan, usually

empty, is heated concurrently.[15]

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to

identify endothermic and exothermic events. The onset temperature of the melting peak and

the integrated area under the peak (enthalpy of fusion) are key parameters for characterizing

the polymorphic form.[1]

Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is particularly

useful for determining the presence of solvates or hydrates by quantifying the loss of solvent or

water upon heating.

Methodology:

Sample Preparation: A sample of approximately 5-10 mg of Atorvastatin hemicalcium salt is

placed in a TGA pan.

Instrument Setup: The TGA instrument is programmed to heat the sample at a controlled

rate, typically 10°C/min, in a nitrogen atmosphere.

Data Analysis: The TGA curve, which plots the percentage of weight loss against

temperature, is analyzed to determine the temperature ranges and the extent of mass loss,

which can be correlated with the loss of water or solvent molecules.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of molecules. Different

polymorphic forms can exhibit distinct FTIR spectra due to differences in their crystal packing

and intermolecular interactions.

Methodology:
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Sample Preparation: A small amount of the sample is mixed with dry potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used, where the sample is placed directly onto the ATR crystal.[16]

Instrument Setup: An FTIR spectrometer is used to collect the spectrum, typically in the

range of 4000 to 400 cm-1.

Data Analysis: The resulting FTIR spectrum is analyzed for the positions, shapes, and

relative intensities of the absorption bands, which can be used to differentiate between

polymorphs.

Visualization of Analytical Workflows
To provide a clearer understanding of the experimental and logical processes involved in the

characterization of Atorvastatin hemicalcium salt's crystalline structure, the following diagrams

have been generated using the DOT language.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://hosmed.fi/wp-content/uploads/tfs-assets-msd-application-notes-measuring-isomers-and-polymorphs-an56365-en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12787317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Primary Analytical Techniques Secondary Analytical Techniques

Data Analysis and Identification

Atorvastatin Hemicalcium
Salt Sample

Gentle Grinding

Ensure random
orientation

Sample Mounting

X-Ray Powder Diffraction
(XRPD)

Differential Scanning
Calorimetry (DSC)

Thermogravimetric
Analysis (TGA) FTIR Spectroscopy Raman Spectroscopy Solid-State NMR

Data Interpretation
and Comparison

Polymorph Identification

Confirm Crystalline Form

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12787317?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12787317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for the characterization and identification of Atorvastatin hemicalcium salt

polymorphs.
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Caption: Conceptual relationship between amorphous and various polymorphic forms of

Atorvastatin hemicalcium salt.

Conclusion
The crystalline structure of Atorvastatin hemicalcium salt is a critical determinant of its

pharmaceutical properties. This technical guide has provided a detailed overview of the known

polymorphic forms, with a focus on the well-characterized Form I. The comprehensive

summary of crystallographic data and analytical characterization methods, including detailed

experimental protocols, serves as a practical resource for scientists and researchers in the

field. The provided visualizations of the analytical workflow and polymorphic relationships offer

a clear and concise conceptual framework. A thorough understanding of the polymorphic

landscape of Atorvastatin hemicalcium salt is essential for the development of robust and

reliable drug products with consistent quality and therapeutic efficacy. Further research into the

less-characterized polymorphic forms will continue to enhance our understanding of this

important active pharmaceutical ingredient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12787317#crystalline-structure-of-atorvastatin-
hemicalcium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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